molecular formula C18H22ClN3O2 B12158757 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide

Cat. No.: B12158757
M. Wt: 347.8 g/mol
InChI Key: WYNMGGXDCFQKBH-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a carbonyl group, and a hexahydro-1,4-methanocyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide typically involves multiple steps, starting with the preparation of the hexahydro-1,4-methanocyclopenta[c]pyrrole ring system. This can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C18H22ClN3O2

Molecular Weight

347.8 g/mol

IUPAC Name

4-[(4-chlorobenzoyl)amino]-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxamide

InChI

InChI=1S/C18H22ClN3O2/c1-16-10-22(21-14(23)11-3-5-13(19)6-4-11)18(15(20)24)9-12(16)7-8-17(16,18)2/h3-6,12H,7-10H2,1-2H3,(H2,20,24)(H,21,23)

InChI Key

WYNMGGXDCFQKBH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(CN(C2(C3)C(=O)N)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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